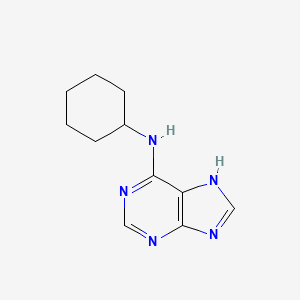

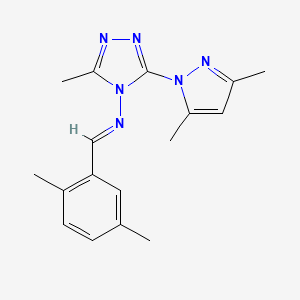

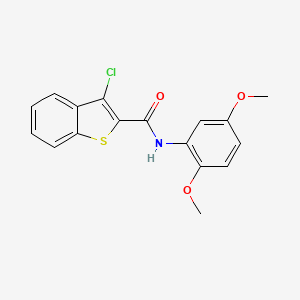

![molecular formula C9H7Cl2N3S B5519924 5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole CAS No. 5785-41-1](/img/structure/B5519924.png)

5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been studied for their potential as antimicrobial agents. The presence of a 2,4-dichlorobenzylthio group could enhance the compound’s ability to inhibit the growth of various bacteria and fungi. Research has shown that similar structures exhibit significant activity against pathogens such as Helicobacter pylori, which is associated with gastric ulcers and cancer .

Anti-Helicobacter pylori Activity

The 1,2,4-triazole derivatives have been synthesized and evaluated for their efficacy against H. pylori. This bacterium is known for its role in gastritis and peptic ulcers. The synthesized compounds, including those with chlorobenzylthio groups, have shown better activity profiles against clinical isolates of H. pylori compared to standard drugs like metronidazole .

α-Glucosidase Inhibition

In the search for new treatments for diabetes, 1,2,4-triazole derivatives have been assessed for their α-glucosidase inhibitory activity. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels. Studies indicate that these compounds can be more potent than acarbose, a clinically used α-glucosidase inhibitor .

Potential Antidiabetic Applications

Given the α-glucosidase inhibition, compounds like 5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole could be explored as potential antidiabetic medications. They may offer an alternative to existing drugs, with the possibility of fewer side effects or improved efficacy .

Chemical Synthesis and Design

The structural motif of 1,2,4-triazole is versatile in chemical synthesis. It can be used to design and synthesize a wide range of novel compounds with potential biological activities. The dichlorobenzylthio group can be a key functional moiety in creating diverse chemical libraries for drug discovery .

Microwave-Assisted Synthesis

The compound’s synthesis process can be optimized using microwave-assisted techniques, which offer advantages in terms of reaction speed and product yield. This method can be particularly useful in the rapid generation of 1,2,4-triazole derivatives for further biological testing .

Propriétés

IUPAC Name |

5-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKLXZUPGLXUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350660 |

Source

|

| Record name | STK727735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5785-41-1 |

Source

|

| Record name | STK727735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)

![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)

![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)

![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)